1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
Overview
Description
1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine is a compound with the molecular formula C10H20N2O . It has a molecular weight of 184.28 g/mol . This compound is categorized as a heterocyclic organic compound .
Molecular Structure Analysis
The compound has a 2D structure and a 3D conformer . The IUPAC name is 1-(oxolan-2-ylmethyl)piperidin-4-amine . The InChI is 1S/C10H20N2O/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h9-10H,1-8,11H2 . The Canonical SMILES is C1CC(OC1)CN2CCC(CC2)N .Physical and Chemical Properties Analysis
The compound has a molecular weight of 184.28 g/mol . The computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The exact mass is 184.157563266 g/mol, and the monoisotopic mass is also 184.157563266 g/mol . The topological polar surface area is 38.5 Ų .Scientific Research Applications
Chemical Synthesis and Catalysis
Recent developments in chemical synthesis highlight the utility of compounds like 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine in forming C-N bond through cross-coupling reactions. These processes are essential in organic synthesis, contributing to the creation of complex molecules. A literature review emphasizes the role of recyclable copper catalyst systems in these reactions, underscoring the importance of such compounds in sustainable chemical practices (Kantam et al., 2013).
Pharmacological Research
In the realm of pharmacological research, compounds with structures related to this compound are scrutinized for their potential in treating neuropsychiatric disorders. Specifically, the design of dopamine D2 receptor ligands, which are crucial in managing conditions like schizophrenia and depression, incorporates similar chemical frameworks. Such studies provide a comprehensive understanding of the therapeutic potential of these compounds, highlighting their critical role in drug development (Jůza et al., 2022).
Material Science
In material science, the incorporation of amine-functionalized compounds in the synthesis of metal-organic frameworks (MOFs) represents a significant area of research. These frameworks have a broad range of applications, from gas storage and separation to catalysis. The functionalization with amine groups, akin to the functionality present in this compound, enhances the interaction with specific molecules, such as CO2, thereby improving the efficiency of MOFs in targeted applications (Lin et al., 2016).
Environmental Applications
The environmental application of amine-related compounds extends to the degradation of hazardous substances. Advanced oxidation processes (AOPs) utilizing such compounds have shown promise in breaking down nitrogen-containing pollutants. This research underscores the potential of using amine-functionalized agents in mitigating environmental pollutants, contributing to cleaner water and soil (Bhat & Gogate, 2021).
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h9-10H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYQSHZQUNROJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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